

Spectroscopic Profile of Ethyl 3-chloro-4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 3-chloro-4-hydroxybenzoate

Cat. No.: B100976

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **Ethyl 3-chloro-4-hydroxybenzoate** (CAS No. 16357-41-8), a key intermediate in the synthesis of various pharmaceutical and chemical entities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

Ethyl 3-chloro-4-hydroxybenzoate possesses a molecular formula of $C_9H_9ClO_3$ and a molecular weight of 200.62 g/mol ^[1]. Its structure, featuring a substituted benzene ring with chloro, hydroxyl, and ethyl ester functional groups, gives rise to a distinct spectroscopic fingerprint.

Spectroscopic Data

The following tables summarize the predicted and observed spectral data for **Ethyl 3-chloro-4-hydroxybenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.9	d	1H	Ar-H (H-2)
~7.8	dd	1H	Ar-H (H-6)
~7.0	d	1H	Ar-H (H-5)
~5.5-6.5	br s	1H	Ar-OH
4.35	q	2H	-OCH ₂ CH ₃
1.38	t	3H	-OCH ₂ CH ₃

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Ester)
~155	C-OH (Ar)
~132	C-Cl (Ar)
~130	C-H (Ar)
~122	C-CO (Ar)
~117	C-H (Ar)
~61	-OCH ₂ CH ₃
~14	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H Stretch (Phenolic)
3100-3000	Medium	C-H Stretch (Aromatic)
2980-2850	Medium	C-H Stretch (Aliphatic)
1730-1715	Strong	C=O Stretch (Ester)
1600-1450	Medium-Strong	C=C Stretch (Aromatic Ring)
1300-1000	Strong	C-O Stretch (Ester and Phenol)
800-600	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
200/202	~3:1	[M] ⁺ (Molecular ion)
172/174	Variable	[M - C ₂ H ₄] ⁺
155/157	Variable	[M - OCH ₂ CH ₃] ⁺
127/129	Variable	[M - COOCH ₂ CH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

NMR Spectroscopy

A sample of approximately 10-20 mg of **Ethyl 3-chloro-4-hydroxybenzoate** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. The solution is

transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H).

IR Spectroscopy

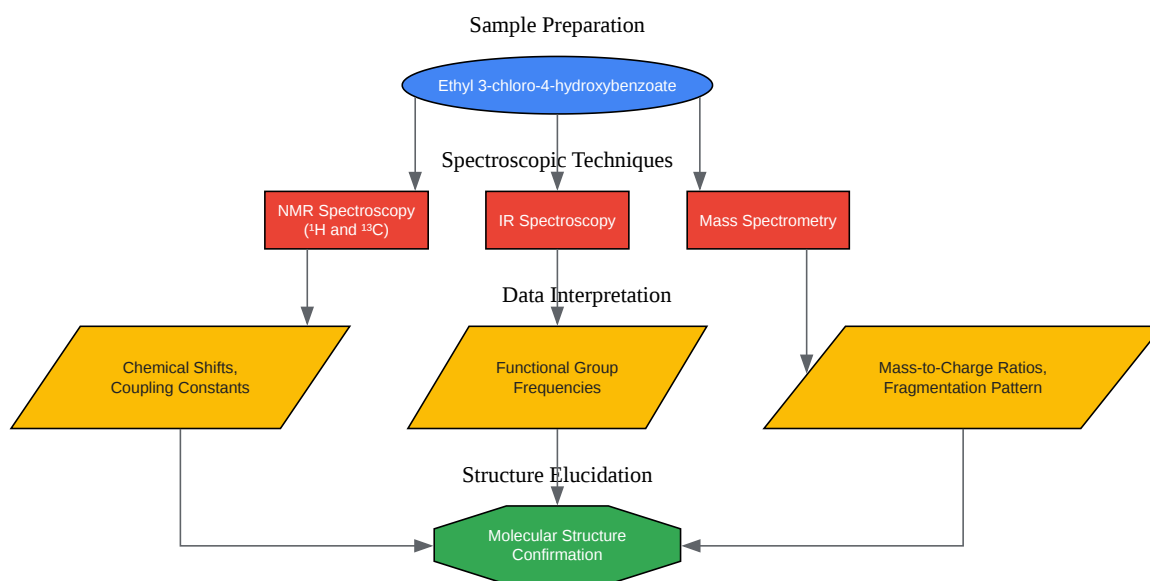
The IR spectrum can be obtained using the potassium bromide (KBr) pellet method. A small amount of the solid sample is ground with anhydrous KBr and pressed into a thin, transparent pellet. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectral analysis is typically performed using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the instrument. The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualizations

Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Key Functional Groups

Caption: Structure of **Ethyl 3-chloro-4-hydroxybenzoate** with key functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 3-chloro-4-hydroxybenzoate | C₉H₉ClO₃ | CID 12652105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 3-chloro-4-hydroxybenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100976#spectral-data-for-ethyl-3-chloro-4-hydroxybenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com